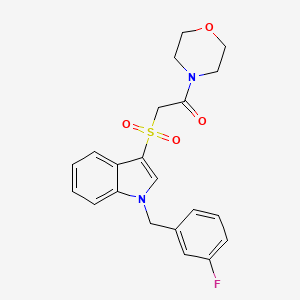

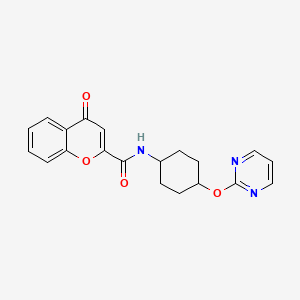

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . They exhibit various biological activities, high selectivities, and low toxicities .

Synthesis Analysis

To enhance the potency of certain compounds, derivatives are often synthesized containing a 3-methyl-1H-pyrazol-5-yl group by intermediate derivatization methods (IDMs) . These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis

The structure of similar compounds is often analyzed by nuclear magnetic resonance spectroscopy (1 H, 13 C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) .Chemical Reactions Analysis

The synthesis of similar compounds often involves a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .科学的研究の応用

Synthesis of Other Compounds

This compound can be used in the synthesis of other complex compounds. For instance, it has been used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution .

Antileishmanial Activity

Compounds bearing the pyrazole moiety, such as this one, have been known for their potent antileishmanial activities. In fact, some hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate, showing promising results .

Antimalarial Activity

Similarly, these pyrazole-bearing compounds have shown potent antimalarial activities. They were evaluated against Plasmodium berghei infected mice, with some compounds showing significant suppression of the infection .

Molecular Docking Studies

This compound can also be used in molecular docking studies to justify the potent in vitro antipromastigote activity of certain compounds. For example, compound 13, which has a desirable fitting pattern in the LmPTR1 pocket (active site), was justified using this compound .

Pharmacological Targeting

The compound can be used in pharmacological targeting of tumor-associated macrophages and microglia in the tumor microenvironment, which is a novel therapeutic strategy in the treatment of glioblastoma multiforme .

Drug Development

Given its diverse pharmacological effects, this compound can be used as a potential pharmacophore for the preparation of safe and effective antileishmanial and antimalarial agents .

作用機序

Target of Action

Similar compounds have been found to target kinases such as mps1, mapkapk2, and p70s6kβ/s6k2 . These kinases play crucial roles in cell signaling, growth, and division.

Mode of Action

It’s suggested that similar compounds interact with their targets through a process that involves a buchwald–hartwig arylamination and a highly regioselective nucleophilic aromatic substitution .

Biochemical Pathways

Compounds that inhibit kinases like mps1, mapkapk2, and p70s6kβ/s6k2 can affect multiple cellular pathways, including those involved in cell growth, division, and response to stress .

Pharmacokinetics

It’s mentioned that similar compounds have good solubility in dmso , which could potentially impact their bioavailability.

Result of Action

Similar compounds have been found to inhibit the growth of cells driven by certain mutations .

特性

IUPAC Name |

N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-21-16(9-10-20-21)15-8-7-13(11-18-15)12-19-17(22)14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGDGMMQZMSPGHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Bromoethyl)-2-azabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B2539226.png)

![N-(2,4-dimethoxyphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2539227.png)

![2-Methyl-3-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]benzoic acid](/img/structure/B2539228.png)

![2,2'-oxybis(N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)acetamide)](/img/structure/B2539231.png)

![[(4-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2539232.png)